

# Spectroscopic Characterization of 4-Chloro-5-isopropylpyrimidine: A Technical Guide

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## Compound of Interest

Compound Name:	4-Chloro-5-isopropylpyrimidine
CAS No.:	1015846-32-8
Cat. No.:	B1416246

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This guide provides an in-depth analysis of the spectroscopic data for **4-Chloro-5-isopropylpyrimidine**, a key intermediate in pharmaceutical and agrochemical research. Understanding the spectral characteristics of this molecule is fundamental for its identification, purity assessment, and the elucidation of its role in complex chemical reactions. This document will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the comprehensive characterization of this compound.

## Molecular Structure and Spectroscopic Overview

**4-Chloro-5-isopropylpyrimidine** possesses a distinct molecular architecture that gives rise to a unique spectroscopic fingerprint. The pyrimidine ring, an aromatic heterocycle, forms the core of the structure, with a chlorine atom at the 4-position and an isopropyl group at the 5-position. This arrangement of functional groups dictates the electronic environment of each atom, which is meticulously probed by the spectroscopic techniques discussed herein.

Caption: Molecular Structure of **4-Chloro-5-isopropylpyrimidine**.

# Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.[1][2] By analyzing the chemical shifts, splitting patterns, and integration of the signals, a comprehensive picture of the molecular structure can be assembled.

## Fundamental Principles of NMR

NMR spectroscopy is based on the quantum mechanical property of nuclear spin.[1][3] Atomic nuclei with an odd number of protons or neutrons, such as  $^1\text{H}$  and  $^{13}\text{C}$ , possess a nuclear spin that generates a magnetic moment. When placed in a strong external magnetic field, these nuclear magnets align either with or against the field, creating distinct energy levels. The application of a radiofrequency pulse can induce a transition between these energy states, and the subsequent relaxation of the nuclei back to their ground state emits a signal that is detected. The precise frequency of this signal, known as the chemical shift, is highly sensitive to the local electronic environment of the nucleus, providing invaluable structural information.[1][3]

## Experimental Protocol: $^1\text{H}$ and $^{13}\text{C}$ NMR

A standardized protocol for acquiring high-resolution NMR spectra is crucial for data accuracy and reproducibility.



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Caption: Standard workflow for NMR data acquisition.

## Predicted $^1\text{H}$ NMR Spectrum: Analysis and Interpretation

The predicted  $^1\text{H}$  NMR spectrum of **4-Chloro-5-isopropylpyrimidine** is expected to show three distinct signals corresponding to the three types of protons in the molecule.

- **H2 and H6 Protons (Pyrimidine Ring):** The two protons on the pyrimidine ring are in different chemical environments. H2 is adjacent to two nitrogen atoms, while H6 is adjacent to a nitrogen atom and a carbon bearing an isopropyl group. This will result in two distinct singlets in the aromatic region, typically between  $\delta$  8.5 and 9.0 ppm. The significant downfield shift is due to the deshielding effect of the electronegative nitrogen atoms and the aromatic ring current.
- **Methine Proton (Isopropyl Group):** The single proton on the tertiary carbon of the isopropyl group will appear as a septet. This splitting pattern arises from the coupling with the six equivalent protons of the two methyl groups ( $n+1$  rule, where  $n=6$ ). The chemical shift is anticipated to be in the range of  $\delta$  3.0-3.5 ppm, influenced by the adjacent aromatic pyrimidine ring.
- **Methyl Protons (Isopropyl Group):** The six protons of the two methyl groups are equivalent and will therefore appear as a single signal. This signal will be a doublet due to coupling with the single methine proton. The expected chemical shift is around  $\delta$  1.3 ppm.

## Predicted $^{13}\text{C}$ NMR Spectrum: Analysis and Interpretation

The proton-decoupled  $^{13}\text{C}$  NMR spectrum is predicted to display five signals, corresponding to the five unique carbon environments in the molecule.

- **Pyrimidine Ring Carbons:** The four carbons of the pyrimidine ring will have distinct chemical shifts. The carbon atoms bonded to the electronegative nitrogen and chlorine atoms (C2, C4, and C6) will be significantly deshielded and appear at lower field ( $\delta$  150-165 ppm). The carbon atom bearing the isopropyl group (C5) will be observed at a more upfield position (around  $\delta$  120-130 ppm).
- **Isopropyl Group Carbons:** The methine carbon of the isopropyl group is expected to resonate around  $\delta$  30-35 ppm, while the two equivalent methyl carbons will appear further upfield, typically in the range of  $\delta$  20-25 ppm.

## Infrared (IR) Spectroscopy

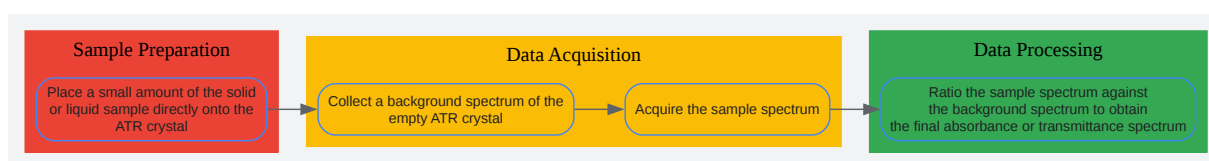
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4][5][6][7]

### Fundamental Principles of IR Spectroscopy

Chemical bonds in a molecule are not static; they are constantly vibrating.[6][7] When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to the natural vibrational frequencies of its bonds.[6] These vibrations include stretching (changes in bond length) and bending (changes in bond angle). The absorption of IR radiation is quantized, and a spectrum is obtained by plotting the percentage of transmitted light against the wavenumber of the radiation.

### Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance (ATR) is a common sampling technique in Fourier-Transform Infrared (FTIR) spectroscopy that requires minimal sample preparation.



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Caption: Workflow for ATR-FTIR data acquisition.

### Predicted IR Spectrum: Analysis and Interpretation

The IR spectrum of **4-Chloro-5-isopropylpyrimidine** is expected to exhibit several characteristic absorption bands.

- C-H Stretching: Aromatic C-H stretching vibrations from the pyrimidine ring are expected to appear as a series of weak to medium bands in the region of 3000-3100  $\text{cm}^{-1}$ . Aliphatic C-H

stretching vibrations from the isopropyl group will be observed as stronger bands in the 2850-3000  $\text{cm}^{-1}$  range.

- **C=N and C=C Stretching:** The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring will give rise to a series of sharp, medium to strong absorption bands in the fingerprint region, typically between 1400 and 1600  $\text{cm}^{-1}$ .
- **C-Cl Stretching:** The C-Cl stretching vibration is expected to produce a medium to strong absorption band in the lower frequency region of the spectrum, generally between 600 and 800  $\text{cm}^{-1}$ .
- **C-H Bending:** Aliphatic C-H bending vibrations of the isopropyl group (methyl and methine) will result in characteristic absorptions in the 1350-1470  $\text{cm}^{-1}$  region.

## Mass Spectrometry (MS)

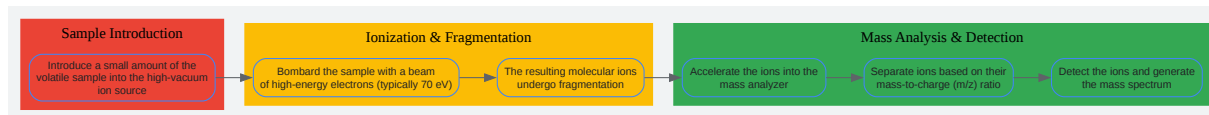
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio ( $m/z$ ) of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.[8]

## Fundamental Principles of Mass Spectrometry

In a mass spectrometer, molecules are first ionized, typically by electron impact (EI) or electrospray ionization (ESI).[9] This process forms a molecular ion ( $M^+$ ), which is a radical cation. The molecular ion can then undergo fragmentation, breaking into smaller charged fragments and neutral radicals.[8][10] The ions are then accelerated into a mass analyzer, which separates them based on their  $m/z$  ratio. A detector then records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus  $m/z$ . [11]

## Experimental Protocol: Electron Ionization (EI)-MS

Electron Ionization is a "hard" ionization technique that leads to extensive fragmentation, providing rich structural information.



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Caption: General workflow for EI-Mass Spectrometry.

## Predicted Mass Spectrum: Analysis and Interpretation

The EI mass spectrum of **4-Chloro-5-isopropylpyrimidine** will provide key structural information.

- **Molecular Ion Peak ( $M^+$ ):** The molecular formula of **4-Chloro-5-isopropylpyrimidine** is  $C_7H_9ClN_2$ . The nominal molecular weight is 156 g/mol. Due to the presence of chlorine, the molecular ion peak will appear as a characteristic isotopic cluster: a peak at  $m/z$  156 (for the  $^{35}Cl$  isotope) and a peak at  $m/z$  158 (for the  $^{37}Cl$  isotope) with a relative intensity ratio of approximately 3:1.
- **Key Fragmentation Pathways:**
  - **Loss of a Methyl Radical ( $[M-15]^+$ ):** A common fragmentation pathway for isopropyl-substituted compounds is the loss of a methyl radical ( $\bullet CH_3$ ) to form a stable secondary carbocation. This would result in a fragment ion at  $m/z$  141 (and a corresponding isotope peak at  $m/z$  143).
  - **Loss of a Chlorine Radical ( $[M-35]^+$ ):** Cleavage of the C-Cl bond would lead to the loss of a chlorine radical ( $\bullet Cl$ ), giving a fragment ion at  $m/z$  121.
  - **Loss of Propene ( $[M-42]^+$ ):** A McLafferty-type rearrangement could potentially lead to the loss of propene ( $C_3H_6$ ), resulting in a fragment at  $m/z$  114.

## Summary of Spectroscopic Data

The following table summarizes the predicted key spectroscopic data for **4-Chloro-5-isopropylpyrimidine**.

Spectroscopic Technique	Predicted Data
<sup>1</sup> H NMR	- δ 8.5-9.0 (s, 2H, pyrimidine H2 & H6)- δ 3.0-3.5 (septet, 1H, isopropyl CH)- δ 1.3 (d, 6H, isopropyl CH <sub>3</sub> )
<sup>13</sup> C NMR	- δ 150-165 (3C, pyrimidine C2, C4, C6)- δ 120-130 (1C, pyrimidine C5)- δ 30-35 (1C, isopropyl CH)- δ 20-25 (2C, isopropyl CH <sub>3</sub> )
IR Spectroscopy	- 3000-3100 cm <sup>-1</sup> (C-H aromatic stretch)- 2850-3000 cm <sup>-1</sup> (C-H aliphatic stretch)- 1400-1600 cm <sup>-1</sup> (C=N, C=C ring stretch)- 600-800 cm <sup>-1</sup> (C-Cl stretch)- 1350-1470 cm <sup>-1</sup> (C-H aliphatic bend)
Mass Spectrometry	- Molecular Ion (M <sup>+</sup> ): m/z 156/158 (3:1 ratio)- Key Fragments: m/z 141/143 ([M-CH <sub>3</sub> ] <sup>+</sup> ), 121 ([M-Cl] <sup>+</sup> ), 114 ([M-C <sub>3</sub> H <sub>6</sub> ] <sup>+</sup> )

## Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of **4-Chloro-5-isopropylpyrimidine**. The predicted spectroscopic data, rooted in the fundamental principles of each technique, offers a clear roadmap for the identification and structural verification of this important chemical entity. This guide serves as a valuable resource for researchers and scientists, enabling them to confidently interpret the spectroscopic data and ensure the quality and integrity of their work in drug discovery and development.

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